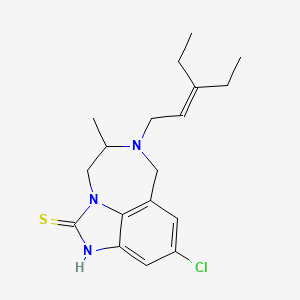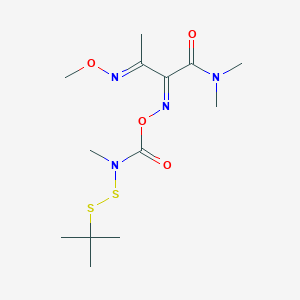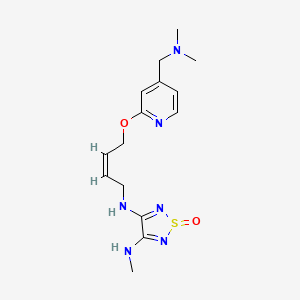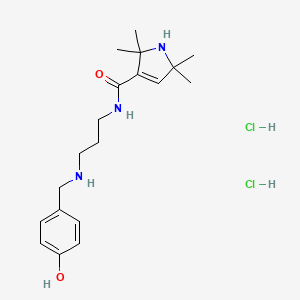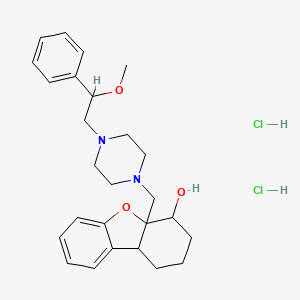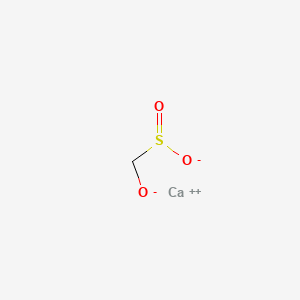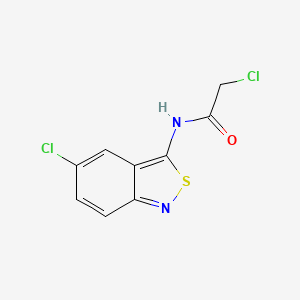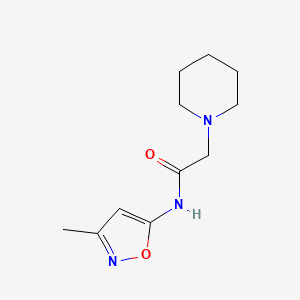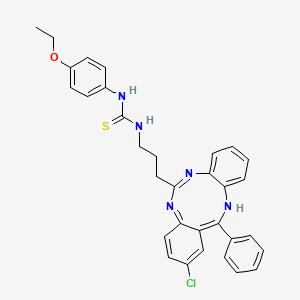
1H-Imidazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboximidamide is a heterocyclic organic compound with the molecular formula C4H6N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboximidamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. These reactions can be conducted in the presence of catalysts such as erbium triflate, which facilitates the formation of highly substituted imidazole derivatives . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of imidazole.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Imidazole-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
1H-Imidazole-1-carboximidamide can be compared with other imidazole derivatives, such as:
Imidazole: The parent compound, which is simpler in structure and has a wide range of applications.
1H-Imidazole-4-carboxamide: Another derivative with similar properties but different biological activities.
2-Methylimidazole: A methyl-substituted imidazole with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
163210-90-0 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
imidazole-1-carboximidamide |
InChI |
InChI=1S/C4H6N4/c5-4(6)8-2-1-7-3-8/h1-3H,(H3,5,6) |
InChI Key |
APFJFXLZCTYQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


